1,2-Diphenylhex-1-en-3-one
Description
1,2-Diphenylhex-1-en-3-one is a substituted enone compound characterized by a hexenone backbone (six-carbon chain) with phenyl groups at positions 1 and 2 and a conjugated α,β-unsaturated ketone system. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The extended conjugation between the carbonyl group and the double bond enhances its reactivity in Michael additions, Diels-Alder reactions, and photochemical applications. Its aryl substituents contribute to lipophilicity, influencing solubility and biological activity.
Properties
CAS No. |
61798-66-1 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1,2-diphenylhex-1-en-3-one |
InChI |
InChI=1S/C18H18O/c1-2-9-18(19)17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3 |
InChI Key |
KYBOBKNKMPHORH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylhex-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base . For instance, benzaldehyde and acetophenone can be condensed using sodium hydroxide in ethanol as the base and solvent, respectively . The reaction is typically carried out at room temperature for 24 hours, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1,2-Diphenylhex-1-en-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: chalcone (1,3-diphenylprop-2-en-1-one) , dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) , and 1,3-diphenylpropan-2-one . Key differences in structure, physicochemical properties, and reactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Structure | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Reactivity Highlights |
|---|---|---|---|---|---|
| 1,2-Diphenylhex-1-en-3-one | C₁₈H₁₆O (hexenone backbone) | 248.32 | 98–102 | Insoluble | High regioselectivity in Michael additions |
| Chalcone (1,3-diphenylprop-2-en-1-one) | C₁₅H₁₂O (propenone backbone) | 208.26 | 55–57 | Slightly soluble | Prone to cyclization; antimicrobial activity |
| Dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) | C₁₇H₁₄O (two conjugated double bonds) | 234.29 | 110–112 | Insoluble | Enhanced UV absorption; photostability |
| 1,3-Diphenylpropan-2-one | C₁₅H₁₄O (saturated ketone) | 210.27 | 34–36 | Insoluble | Low reactivity due to lack of conjugation |
Key Findings:
Reactivity: The α,β-unsaturated ketone in this compound enables nucleophilic attacks at the β-position, unlike 1,3-diphenylpropan-2-one, which lacks conjugation and shows minimal reactivity . Chalcone’s shorter propenone chain facilitates faster cyclization to flavanones compared to the hexenone derivative .
Thermal Stability :
- Dibenzalacetone’s extended conjugation system (two double bonds) increases thermal stability (mp 110–112°C) compared to this compound (mp 98–102°C) .
Biological Activity: Chalcone derivatives exhibit notable antimicrobial properties, while this compound’s larger structure may enhance binding to hydrophobic enzyme pockets, though specific pharmacological data remain understudied .
Research Implications and Gaps
- Synthetic Utility: The hexenone backbone in this compound offers a balance between steric bulk and reactivity, making it a promising scaffold for asymmetric catalysis.
- Data Limitations : Comparative studies on photodegradation and toxicity with analogs like dibenzalacetone are scarce. Further research is needed to explore its environmental and metabolic stability.
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